6-Aminopicolinohydrazide
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Overview
Description
6-Aminopicolinohydrazide is an organic compound with the molecular formula C₆H₈N₄O It is a derivative of picolinic acid and contains both an amino group and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopicolinohydrazide typically involves the reaction of picolinic acid hydrazide with ammonia or an amine under controlled conditions. One common method includes the reaction of picolinic acid hydrazide with hydrazine hydrate in the presence of a catalyst, such as acetic acid, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Aminopicolinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydrazide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-Aminopicolinohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Aminopicolinohydrazide involves its interaction with specific molecular targets. The amino and hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Picolinic Acid Hydrazide: A precursor in the synthesis of 6-Aminopicolinohydrazide.
6-Aminonicotinohydrazide: A structurally similar compound with comparable properties.
Isonicotinohydrazide: Another hydrazide derivative with distinct applications in medicinal chemistry
Uniqueness: this compound is unique due to its specific combination of an amino group and a hydrazide group attached to a picolinic acid backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
6-aminopyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c7-5-3-1-2-4(9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZIYKSOOXNJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5584-18-9 |
Source
|
Record name | 6-Amino-2-pyridinecarboxylic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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